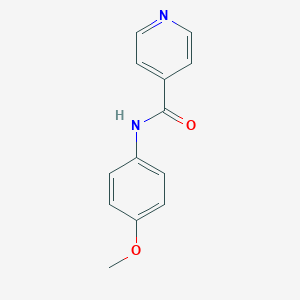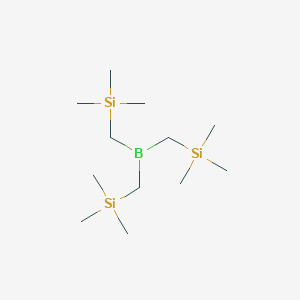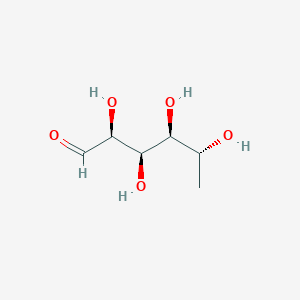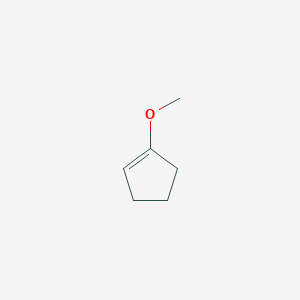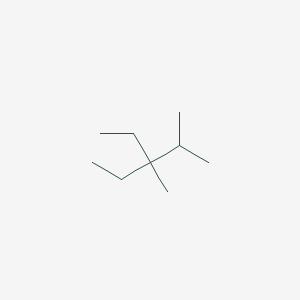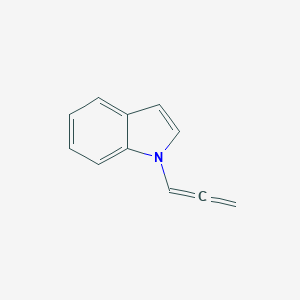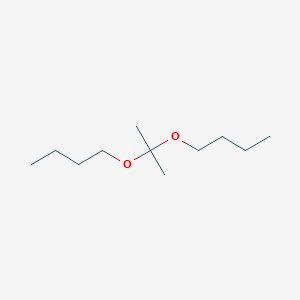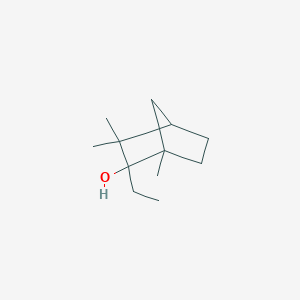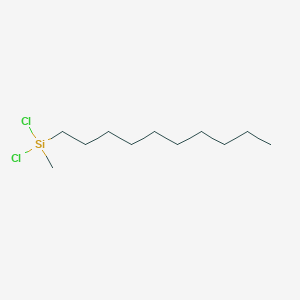
Dichlorodecylmethylsilane
Overview
Description
Dichlorodecylmethylsilane (DCDMS) is an organosilicon compound that is used in a variety of applications. It is a colorless liquid with a boiling point of 120°C and a melting point of -67°C. It is insoluble in water, but soluble in most organic solvents. DCDMS is a versatile compound that finds use in organic synthesis, as a lubricant, and as a fuel additive. It is also used in the synthesis of polymers and as a catalyst in a variety of reactions.
Scientific Research Applications
Improved Efficiency in Peptide Synthesis
Triethylsilane, similar to Dichlorodecylmethylsilane, enhances the efficiency and selectivity of peptide synthesis. It acts as a carbocation scavenger in the deprotection of protected amino-acids and peptides, leading to higher yields and simplified processes (Mehta, Jaouhari, Benson, & Douglas, 1992).
Biomedical Applications in PDMS
Polydimethylsiloxane (PDMS), closely related to this compound, finds extensive use in biomedicine due to its biocompatibility and biomechanical properties. Its applications include studying aneurysmal behavior and creating microfluidic circuits and optical systems (Victor et al., 2019).
Utilization in Organochloro-Monosilanes Synthesis
The disilane residue from the synthesis of methylchlorosilanes, a process related to this compound, can be converted into various organochloro- or organohydrochloro-monosilanes. These compounds have applications in synthesis and as reductive agents (Calas, Dunoguès, Déléris, & Duffaut, 1982).
Hybrid Xerogels in Optoelectronics
Compounds like di-3-n-propyltrimethoxysilane, structurally similar to this compound, are used in creating hybrid xerogels with applications in ion exchange processes and electron transfer studies, beneficial for optoelectronic devices (Arenas et al., 2006).
Silicon Doping in Semiconductor Manufacturing
Disilane, a compound in the same family as this compound, is utilized for silicon doping in the manufacture of semiconductors like GaAs, influencing the electrical properties of the materials (Kimura et al., 1987).
Improving Chemical Resistance in Microfluidics
The thermal treatment of PDMS, a relative of this compound, enhances its chemical resistance, making it suitable for robust microfluidic devices. This process preserves the channel shape and transparency, crucial for various analytical applications (Lee et al., 2013).
Arylsilanes and Siloxanes in OLEDs
Arylsilanes and siloxanes, sharing chemical properties with this compound, are vital in OLED technology. They are used as emitters, host materials, and in transport layers due to their excellent stability and solubility (Sun, Ren, Bryce, & Yan, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar organosilicon compounds interact with various biological and chemical structures, depending on their specific properties and the environment in which they are used .
Mode of Action
N-Decylmethyldichlorosilane, like other dichlorosilanes, is likely to undergo hydrolysis in the presence of water, forming both linear and cyclic Si-O chains . This reaction is fundamental to the utility of dichlorosilanes in the production of silicones and other polymers .
Biochemical Pathways
The hydrolysis of dichlorosilanes can lead to the formation of various silicon-containing compounds, which could potentially interact with numerous biochemical pathways .
Pharmacokinetics
It’s known that similar compounds have a high reactivity with water and protic solvents, indicating that they may be rapidly metabolized and excreted .
Result of Action
Safety data sheets indicate that it may cause severe skin burns and eye damage, suggesting that it has significant cytotoxic effects .
Action Environment
The action, efficacy, and stability of N-Decylmethyldichlorosilane are likely to be heavily influenced by environmental factors. For instance, its reactivity with water suggests that it would behave differently in dry versus humid environments .
properties
IUPAC Name |
dichloro-decyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24Cl2Si/c1-3-4-5-6-7-8-9-10-11-14(2,12)13/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVFNJHZBMHRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885003 | |
| Record name | Silane, dichlorodecylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18051-88-2 | |
| Record name | Dichlorodecylmethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18051-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorodecylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorodecylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorodecylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodecylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
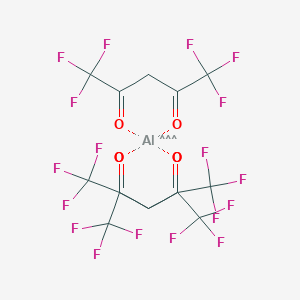
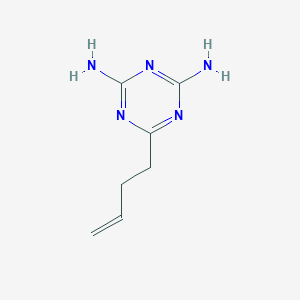
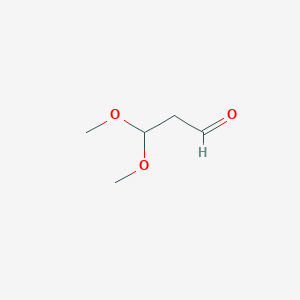
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
